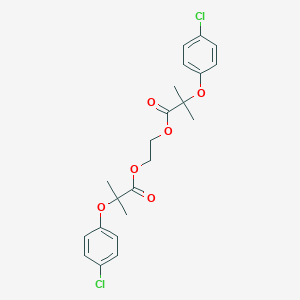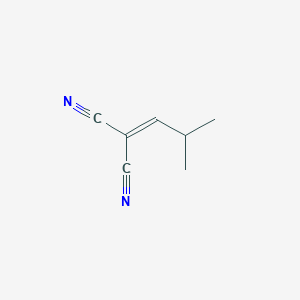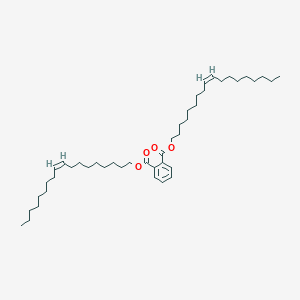![molecular formula C13H10BrCl B083590 1-Bromo-4-[chloro(phenyl)methyl]benzene CAS No. 13391-38-3](/img/structure/B83590.png)
1-Bromo-4-[chloro(phenyl)methyl]benzene
Overview
Description
1-Bromo-4-[chloro(phenyl)methyl]benzene is a chemical compound that belongs to the family of organic compounds known as benzyl chlorides. It is a colorless liquid that is used in various scientific research applications, including organic synthesis, medicinal chemistry, and materials science.
Mechanism Of Action
The mechanism of action of 1-Bromo-4-[chloro(phenyl)methyl]benzene is not fully understood. However, it is believed to act as an electrophile, reacting with nucleophiles such as amines and alcohols to form new chemical bonds. It is also believed to undergo substitution reactions with other halogens such as iodine and fluorine.
Biochemical And Physiological Effects
There is limited information available on the biochemical and physiological effects of 1-Bromo-4-[chloro(phenyl)methyl]benzene. However, it is known to be toxic and can cause skin and eye irritation. It is also a potential mutagen and carcinogen, and caution should be taken when handling this compound.
Advantages And Limitations For Lab Experiments
One advantage of using 1-Bromo-4-[chloro(phenyl)methyl]benzene in lab experiments is its high reactivity, which makes it useful as a building block for the synthesis of other organic compounds. However, its toxicity and potential health hazards make it challenging to handle, and appropriate safety measures should be taken when working with this compound.
Future Directions
There are several future directions for research on 1-Bromo-4-[chloro(phenyl)methyl]benzene. One area of research could focus on developing safer and more efficient synthesis methods for this compound. Another area of research could explore the potential use of this compound in the synthesis of new drugs and materials. Additionally, further studies could investigate the mechanism of action and biochemical and physiological effects of this compound to better understand its potential applications.
Synthesis Methods
The synthesis of 1-Bromo-4-[chloro(phenyl)methyl]benzene involves the reaction of 4-[chloro(phenyl)methyl]benzene with N-bromosuccinimide (NBS) in the presence of a catalyst such as benzoyl peroxide. The reaction takes place in an organic solvent such as dichloromethane or chloroform and is carried out under reflux conditions. The yield of the product is typically around 70-80%.
Scientific Research Applications
1-Bromo-4-[chloro(phenyl)methyl]benzene has various scientific research applications. It is commonly used in organic synthesis as a building block for the synthesis of other organic compounds. It is also used in medicinal chemistry as a precursor for the synthesis of various drugs. Additionally, it is used in materials science as a starting material for the synthesis of polymers and other materials.
properties
IUPAC Name |
1-bromo-4-[chloro(phenyl)methyl]benzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10BrCl/c14-12-8-6-11(7-9-12)13(15)10-4-2-1-3-5-10/h1-9,13H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOMHRYCAVGPGEC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=C(C=C2)Br)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10BrCl | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20304451 | |
| Record name | 1-Bromo-4-[chloro(phenyl)methyl]benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20304451 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.57 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Bromo-4-[chloro(phenyl)methyl]benzene | |
CAS RN |
13391-38-3 | |
| Record name | NSC165821 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=165821 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-Bromo-4-[chloro(phenyl)methyl]benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20304451 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![Acetamide, N-[5-[bis(2-hydroxyethyl)amino]-2-[(2-bromo-6-cyano-4-nitrophenyl)azo]phenyl]-](/img/structure/B83510.png)

![2,3-Dimethyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B83513.png)








